molecular formula C17H22O7 B1253848 [(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Cat. No.: B1253848
M. Wt: 338.4 g/mol
InChI Key: IDGRYIRJIFKTAN-FWTUUSPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-acetyldeoxynivalenol is a trichothecene mycotoxin that is deoxynivalenol acetylated on the oxygen at C-15. A skin and eye irritant, along with its 3-acetyl regioisomer and its parent deoxynivalenol it is considered among the most commonly and widely distributed cereal contaminants. It has a role as an epitope and a mycotoxin. It derives from a deoxynivalenol.

Scientific Research Applications

Olfactory Properties and Synthesis

The compound has been studied for its olfactory properties and synthesis methods. Kraft et al. (2004) explored its optical resolution, catalyst systems, derivatives, and olfactory properties, identifying it as a powerful enantiomer with significant woody-ambery odorant characteristics. They also discussed its synthesis via an unusual [4+2]-cycloaddition and attempted optical activity induction using chiral rhodium(I) catalysts, although with limited success (Kraft & Gallo, 2004).

Structural and Chemical Transformations

Further research delves into the structural and chemical transformations of related compounds, indicating the compound's potential in advanced chemical synthesis and transformations. Ivanova et al. (2006) examined uncommon transformations of a structurally related compound, noting the production of different products depending on the applied base (Ivanova et al., 2006). Similarly, the synthesis of (-)-(2aR,3R,4R,4aS,5R,7aS,8R,10S,10aR)-3,8,10-trihydroxy-4-[(2R,6R)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.0(2,6)0(9,11)]dodec-3-en-9-yl]-4-methylperhydroisobenzofurano[5,4,3a-cd]isobenzofuran-5,10a-diacetate, with significant antifeedant activity, highlights the compound's relevance in studying triterpenoids with potential biological activities (Malathi et al., 2002).

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17-/m1/s1

InChI Key

IDGRYIRJIFKTAN-FWTUUSPJSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@]34CO4)O2)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Pictograms

Acute Toxic

Synonyms

15-acetyldeoxynivalenol
15-ADON
15-monoacetyldeoxynivalenol
15ADON

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 5
[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 6
[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

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